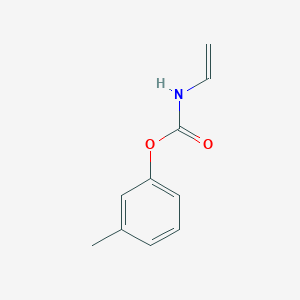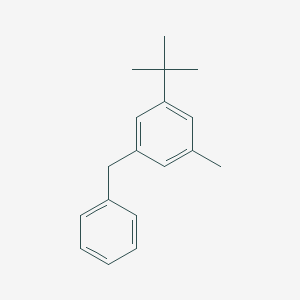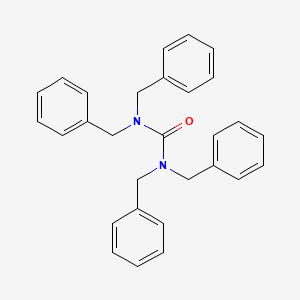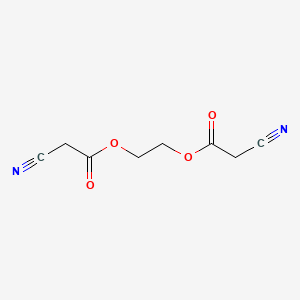
Ethylene bis(cyanoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylene bis(cyanoacetate) is an organic compound characterized by the presence of two cyanoacetate groups attached to an ethylene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylene bis(cyanoacetate) can be synthesized through the reaction of ethylene diamine with cyanoacetic acid or its esters. The reaction typically involves the formation of an intermediate, which then undergoes further reactions to yield the final product. Common reaction conditions include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of ethylene bis(cyanoacetate) often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Ethylene bis(cyanoacetate) undergoes various chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form substituted alkenes.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as pyrazoles and pyridines.
Substitution Reactions: It can react with nucleophiles to replace one of the cyano groups with other functional groups.
Common Reagents and Conditions:
Reagents: Common reagents include aldehydes, ketones, amines, and hydrazines.
Major Products: The major products formed from these reactions include various heterocyclic compounds, which are of interest for their biological and pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Ethylene bis(cyanoacetate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is utilized in the development of biologically active molecules, including potential drug candidates.
Medicine: Research has explored its use in the synthesis of pharmaceuticals with anticancer, antimicrobial, and antiviral properties.
Industry: It is employed in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of ethylene bis(cyanoacetate) involves its ability to participate in nucleophilic addition and substitution reactions. The cyano groups in the compound are highly reactive, allowing it to form stable intermediates that can undergo further transformations. These reactions often involve the formation of carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of various heterocyclic compounds .
Vergleich Mit ähnlichen Verbindungen
Ethyl cyanoacetate: Similar in structure but contains only one cyanoacetate group.
Methyl cyanoacetate: Another related compound with a single cyanoacetate group.
Malononitrile: Contains two cyano groups but lacks the ester functionality.
Uniqueness: Ethylene bis(cyanoacetate) is unique due to the presence of two cyanoacetate groups, which enhances its reactivity and allows for the formation of more complex structures compared to its analogs. This dual functionality makes it a valuable compound in organic synthesis and various applications .
Eigenschaften
CAS-Nummer |
89976-96-5 |
|---|---|
Molekularformel |
C8H8N2O4 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
2-(2-cyanoacetyl)oxyethyl 2-cyanoacetate |
InChI |
InChI=1S/C8H8N2O4/c9-3-1-7(11)13-5-6-14-8(12)2-4-10/h1-2,5-6H2 |
InChI-Schlüssel |
UASCOHMZKHIVQW-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)CC#N)OC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


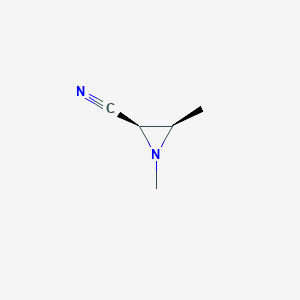
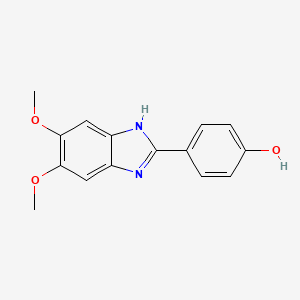
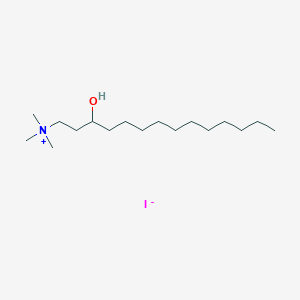
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
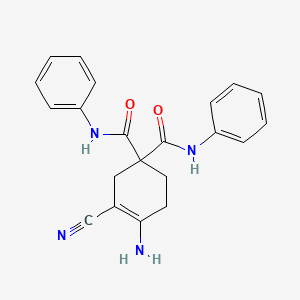
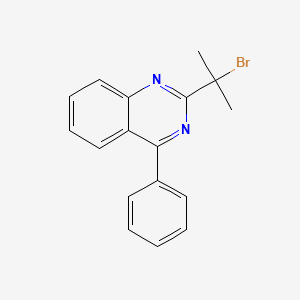
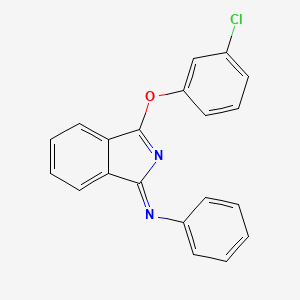

![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)
